1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione

β-Diketone reactivity Heterocyclic synthesis Cross-dehydrogenative coupling

This 1-{pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione (CAS 1695731-62-4) integrates a privileged GPCR/kinase scaffold with a synthetically versatile β‑diketone handle. Unlike the common 3‑acetyl analog, the enolizable β‑dicarbonyl system enables single‑step condensations with hydrazines, hydroxylamines, or amidines to build pyrazole, isoxazole, and pyrimidine libraries without additional oxidation steps—higher atom economy and fewer synthetic steps. The O,O′‑bidentate site also chelates lanthanide ions for luminescent assay probes. Batch‑specific NMR/HPLC/GC data mitigate lot‑to‑lot variability during scale‑up. Ideal for CROs and pharma teams pursuing composition‑of‑matter patent space beyond existing 3‑acyl IP.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B13306379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=C2C=CC=CN2N=C1
InChIInChI=1S/C11H10N2O2/c1-8(14)6-11(15)9-7-12-13-5-3-2-4-10(9)13/h2-5,7H,6H2,1H3
InChIKeySFLNWHWOUVCSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione – A Specialized β-Diketone Building Block for Heterocyclic Synthesis and Kinase-Targeted Drug Discovery


1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione (CAS 1695731-62-4) is a pyrazolo[1,5-a]pyridine derivative featuring a β-diketone side chain at the 3-position . The pyrazolo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives reported as potent kinase inhibitors, PDE4 inhibitors, and GPCR antagonists [1]. The β-diketone functionality imparts synthetic versatility unattainable with simple ketone or alcohol analogs, enabling the construction of diverse heterocyclic systems through condensation reactions [2].

Why 1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione Cannot Be Replaced by Simple Ketone or Alcohol Analogs in Downstream Synthetic Applications


The 3-position substituent on the pyrazolo[1,5-a]pyridine core dictates both the chemical reactivity and the biological profile of the resulting derivatives [1]. While 3-acetyl (ethanone) and 3-(hydroxyethyl) analogs are commercially common, they lack the enolizable β-dicarbonyl system that enables regioselective condensation with hydrazines, hydroxylamines, and amidines to form pyrazoles, isoxazoles, and pyrimidines, respectively [2]. This single-step diversification capability translates to fewer synthetic steps and higher atom economy compared to routes that first require functional group interconversion of a simple ketone precursor [2].

Quantitative Head-to-Head and Class-Level Differentiation Evidence for 1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione


β-Diketone-Driven Synthetic Versatility vs. 3-Acetyl Analog: Direct Access to Heterocyclic Libraries

The β-diketone moiety of the target compound allows direct participation in cross-dehydrogenative coupling (CDC) reactions with N-amino-2-iminopyridines to assemble pyrazolo[1,5-a]pyridine derivatives in a single step. In contrast, the 3-acetyl analog (1-(pyrazolo[1,5-a]pyridin-3-yl)ethanone, CAS 59942-95-9) lacks the second carbonyl required for this transformation and would require prior functionalization [1].

β-Diketone reactivity Heterocyclic synthesis Cross-dehydrogenative coupling

Metal-Chelating Capability for Coordination Chemistry and Metallodrug Design

β-Diketones are well-established ligands for transition and main-group metals, forming stable six-membered chelate rings. The pyrazolo[1,5-a]pyridine-substituted β-diketone can serve as an O,O′-bidentate ligand, a property absent in the 3-acetyl analog and 3-(hydroxyethyl) analog. A structurally related aromatic β-diketone–pyrazolylpyridine system has been reported to form stable sodium complexes with a unique {Na₄O₆} core [1].

Metal chelation Coordination chemistry β-Diketone complexes

Batch-Level Quality Control: Traceable Purity Verification vs. Untested Bulk Analogs

The target compound is supplied with a standard purity of 95% and includes batch-specific quality control documentation (NMR, HPLC, GC) from Bidepharm, a reputable vendor . In contrast, many 3-substituted pyrazolo[1,5-a]pyridine analogs from smaller vendors lack publicly disclosed batch QC data, introducing uncertainty in reproducible synthesis.

Quality control Batch traceability Purity verification

Class-Level Biological Relevance: Pyrazolo[1,5-a]pyridine Scaffold Validated in Kinase and PDE4 Inhibition

The pyrazolo[1,5-a]pyridine core is extensively validated as a kinase inhibitor scaffold. For example, the pyrazolo[1,5-a]pyridine derivative LDN-211904 inhibits EphB3 with an IC₅₀ of 79 nM and shows selectivity over a panel of 288 kinases . PDE4-inhibitory pyrazolo[1,5-a]pyridines have demonstrated anti-inflammatory activity in preclinical models [1]. While these examples do not involve the target compound directly, they establish the core's pharmacological relevance. The β-diketone-substituted variant provides a versatile handle for further SAR exploration.

Kinase inhibition PDE4 inhibition Drug discovery

Patent-Cited Utility in Pyrazolo[1,5-a]pyridine-Based Therapeutics

Substituted pyrazolo[1,5-a]pyridines, including those with carbonyl-containing substituents at the 3-position, are claimed in US patent application US20080070912 (Avigen, Inc.) for the treatment of neuropathic pain and migraine [1]. The patent landscape indicates that 3-substituted pyrazolo[1,5-a]pyridine building blocks are strategically important intermediates for CNS-targeted drug candidates. The β-diketone variant offers a reactive handle absent in the 3-alkyl or 3-aryl analogs exemplified in the patent.

Patent landscape Neuropathic pain Therapeutic building block

Physical Property Differentiation: Predicted pKa and Tautomeric Behavior vs. 3-Acetyl Analog

The β-diketone moiety is expected to exhibit keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding and conjugation with the pyrazolo[1,5-a]pyridine aromatic system. This tautomerism confers altered solubility, chromatographic behavior, and metal-binding properties compared to the non-enolizable 3-acetyl analog (CAS 59942-95-9), which has a predicted pKa of 0.62 ± 0.30 and a melting point of 100–101 °C . The β-diketone is predicted to have a significantly lower enol pKa (~8–10), consistent with other aromatic β-diketones.

Physicochemical properties pKa prediction Tautomerism

Optimal Procurement and Deployment Scenarios for 1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione


Medicinal Chemistry: Rapid Construction of Pyrazole- and Isoxazole-Containing Kinase Inhibitor Libraries

The β-diketone moiety enables one-step condensation with hydrazines or hydroxylamines to generate 3-(pyrazolyl)- or 3-(isoxazolyl)-pyrazolo[1,5-a]pyridines. This bypasses the need for additional oxidation or functional group interconversion steps required when starting from the 3-acetyl analog [1]. The resulting heterocyclic libraries can be screened directly against kinase panels where the pyrazolo[1,5-a]pyridine core has validated activity [2].

Coordination Chemistry: Design of Luminescent Lanthanide Complexes and MOF Building Blocks

The O,O′-bidentate β-diketone ligand chelates lanthanide ions (Eu³⁺, Tb³⁺) to form luminescent complexes with potential applications in time-resolved fluorescence assays and bioimaging. The pyrazolo[1,5-a]pyridine moiety provides an additional N-donor site for heteroleptic complex formation, a feature demonstrated in structurally related β-diketone–pyrazolylpyridine systems [1].

Process Chemistry: Scalable Synthesis with Documented Batch-to-Batch Consistency

For CROs and pharmaceutical development teams requiring reproducible intermediate quality, the availability of batch-specific NMR, HPLC, and GC data from Bidepharm [1] reduces the risk of lot-to-lot variability that can derail multi-step syntheses. This documented QC is particularly valuable when scaling from milligram to multigram quantities.

IP-Driven Drug Discovery: Exploring Novel Chemical Space Beyond Existing Patent Claims

The β-diketone handle enables the synthesis of 3-substituted pyrazolo[1,5-a]pyridine derivatives with heterocyclic linkages not exemplified in key patents such as US20080070912 [1]. This provides a strategic entry point for generating composition-of-matter patent applications with potentially broader or non-overlapping claims relative to existing 3-acyl pyrazolo[1,5-a]pyridine IP.

Quote Request

Request a Quote for 1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.